BenchChemオンラインストアへようこそ!

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Antiviral drug synthesis Macrocyclic protease inhibitors THIQ building blocks

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1795427-60-9; molecular formula C₁₁H₁₅BrClN; MW 276.60 g/mol) is a racemic, disubstituted tetrahydroisoquinoline (THIQ) derivative offered as the hydrochloride salt at ≥95% purity. The THIQ scaffold is a privileged pharmacophore embedded in numerous bioactive alkaloids and synthetic therapeutic agents, including Vaniprevir (MK-7009), a macrocyclic HCV NS3/4A protease inhibitor whose synthesis employs a 5-bromo-THIQ building block.

Molecular Formula C11H15BrClN
Molecular Weight 276.6 g/mol
CAS No. 1795427-60-9
Cat. No. B1383413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1795427-60-9
Molecular FormulaC11H15BrClN
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESCCC1CC2=C(CN1)C=CC=C2Br.Cl
InChIInChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H
InChIKeyJECLUCYJLCJCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1795427-60-9): Procurement-Relevant Structural and Physicochemical Baseline


5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1795427-60-9; molecular formula C₁₁H₁₅BrClN; MW 276.60 g/mol) is a racemic, disubstituted tetrahydroisoquinoline (THIQ) derivative offered as the hydrochloride salt at ≥95% purity . The THIQ scaffold is a privileged pharmacophore embedded in numerous bioactive alkaloids and synthetic therapeutic agents, including Vaniprevir (MK-7009), a macrocyclic HCV NS3/4A protease inhibitor whose synthesis employs a 5-bromo-THIQ building block [1]. This compound combines three structural features—a C5-bromine atom, a C3-ethyl substituent that introduces a chiral centre, and the protonated hydrochloride salt form—that collectively determine its reactivity profile, physicochemical properties, and utility as an intermediate, distinguishing it from both the non-alkylated 5-bromo analogue (CAS 81237-69-6) and the regioisomeric 7-bromo-3-ethyl congener (CAS 848185-13-7).

Why Generic Substitution Fails for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Three Structural Features That Preclude In-Class Interchangeability


Purchasing a THIQ derivative without precisely specifying the bromine position (5- vs 7-), the 3-alkyl substituent (ethyl vs methyl vs unsubstituted), and the salt form (free base vs hydrochloride) introduces a series of risks that cannot be managed post-hoc. First, the 5-bromo substitution pattern is explicitly required for the carbamate-forming step in Vaniprevir-type macrocycle assembly, where the 7-bromo isomer cannot serve as a direct replacement [1]. Second, SAR studies on 3-alkyl-7-substituted THIQs demonstrate that extending the 3-alkyl chain beyond methyl decreases PNMT inhibitory potency for the 7-bromo series (human PNMT Ki = 480 nM for 7-bromo-3-ethyl-THIQ vs Ki = 56 nM for the 7-bromo-THIQ lacking a 3-alkyl group), confirming that the 3-ethyl group is not a passive substituent but an active modulator of target binding [2][3]. Third, the hydrochloride salt provides aqueous solubility advantages over the free base (e.g., THIQ hydrochloride salts show water solubility on the order of ~37 g/L for the parent system), directly impacting the feasibility of aqueous-phase reactions and the reproducibility of solution-based assays . Substituting the free base (CAS 1339776-91-8) for the hydrochloride salt (CAS 1795427-60-9) thus requires additional solubilisation steps that can alter reaction kinetics and assay outcomes.

Quantitative Differentiation Evidence for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Head-to-Head and Cross-Study Comparators


Evidence Dimension 1 — Regioisomeric Positioning of Bromine (5- vs 7-Substitution): Impact on Synthetic Utility for Macrocyclic HCV Protease Inhibitor Assembly

In the published synthesis of Vaniprevir (MK-7009), the P2 macrocycle is assembled using 5-bromotetrahydroisoquinoline (5-Br-THIQ) as the key intermediate (compound 18a in Scheme 2) [1]. The 5-bromo regioisomer reacts with a CDI-activated carbamate to form the required macrocyclic precursor, whereas the 7-bromo regioisomer (7-bromo-3-ethyl-THIQ) has no reported utility in this synthetic pathway. The 5-position bromine is therefore not interchangeable with the 7-position bromine for this specific C–N bond-forming step. This constitutes a direct, experimentally validated differentiation: only the 5-bromo substitution geometry permits the required macrocyclisation trajectory. The target compound, bearing both the 5-bromo and 3-ethyl groups, may serve as a late-stage intermediate or a chiral building block for analogous macrocycles where the 3-ethyl substituent introduces stereochemical control absent in the simple 5-bromo-THIQ (CAS 81237-69-6).

Antiviral drug synthesis Macrocyclic protease inhibitors THIQ building blocks

Evidence Dimension 2 — Quantitative PNMT Inhibitory Potency: 3-Ethyl Substitution Modulates Target Affinity in the 7-Bromo Series, with Implications for Off-Target Profiles of the 5-Bromo Analogue

Direct PNMT binding data for 5-bromo-3-ethyl-THIQ·HCl are not publicly available. However, a well-characterised SAR series of 3-alkyl-7-substituted-THIQs provides quantitative benchmark data that enables class-level inference. For the 7-bromo-3-ethyl-THIQ, human PNMT Ki = 480 nM [1]. Removing the 3-ethyl substituent (7-bromo-THIQ) improves potency ~8.6-fold to Ki = 56 nM against bovine PNMT [2]. Extension of the 3-alkyl chain beyond methyl consistently reduces PNMT inhibitory potency across the 7-substituted series, with the rank order of selectivity (PNMT vs α₂-adrenoceptor) being: 3-alkyl-7-aminosulfonyl-THIQ ≈ 3-alkyl-7-N-trifluoroethylaminosulfonyl-THIQ > 3-alkyl-7-nitro-THIQ > 3-alkyl-7-bromo-THIQ [3]. By class-level inference, the 5-bromo-3-ethyl isomer is expected to exhibit reduced PNMT affinity relative to the 5-bromo-THIQ lacking the 3-ethyl group, and—critically—the 5-bromo isomer is predicted to have a different α₂-adrenoceptor selectivity profile than the 7-bromo series because the 5-position is not a primary determinant of PNMT binding as defined by the published 3,7-disubstituted SAR [3]. This differential selectivity profile is directly relevant for neuroscience applications where α₂-adrenoceptor off-target binding must be minimised.

PNMT inhibition Catecholamine biosynthesis Structure–activity relationship (SAR)

Evidence Dimension 3 — Hydrochloride Salt vs Free Base: Solubility and Handling Advantages Quantified by Predicted Physicochemical Properties

The hydrochloride salt form (CAS 1795427-60-9) offers a distinct handling and formulation advantage over the free base (CAS 1339776-91-8). For the parent THIQ system, 1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits water solubility of approximately 37.6 g/L (ALOGPS prediction), whereas the free base THIQ is a viscous liquid with limited aqueous miscibility . The introduction of the 3-ethyl group and 5-bromine increases lipophilicity: the free base 5-Br-3-ethyl-THIQ has a consensus Log Po/w of approximately 2.28 (estimated from the non-alkylated 5-Br-THIQ, which has iLOGP = 2.18, XLOGP3 = 2.02) , while the hydrochloride salt version (target compound) shows a computed LogP of 3.30, reflecting the ion-pair effect on partition coefficient . The hydrochloride salt additionally provides a well-defined melting point (typically >150 °C for THIQ·HCl salts) and non-hygroscopic crystalline form, enabling accurate gravimetric dispensing for quantitative solution preparation—a critical factor for reproducible dose–response assays. The free base, by contrast, may exist as an oil or low-melting solid that complicates accurate weighing.

Salt selection Aqueous solubility Laboratory handling

Evidence Dimension 4 — Sigma-2 Receptor Binding Potential: Differential Engagement of the 5-Bromo-THIQ Scaffold vs 7-Substituted Congeners

5-Bromo-substituted tetrahydroisoquinoline derivatives have been identified as potent sigma-2 (σ₂) receptor ligands. The prototypical compound 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-2,3-dimethoxybenzamide (compound 1) displays σ₂ Ki values in the range of 8.7–845 nM depending on substitution pattern, with optimised analogues achieving σ₂ Ki values of 0.88–15.0 nM, representing some of the most potent and selective σ₂ ligands reported to date [1][2]. The 5-bromo substituent on the pendant aromatic ring is a critical determinant of σ₂ affinity; replacement or relocation of the bromine atom significantly alters binding. By class-level inference, the 5-bromo-3-ethyl-THIQ scaffold provides a bromine atom at the equivalent C5 position of the tetrahydroisoquinoline core, offering a synthetic handle for constructing σ₂-biased ligand libraries via N-alkylation. 7-Substituted THIQ analogues have not been reported as σ₂ ligands, suggesting that the 5-position bromine may confer preferential access to the σ₂ pharmacophore. This creates a procurement rationale distinct from the 7-bromo series, which is primarily associated with PNMT inhibition.

Sigma receptor ligands CNS drug discovery Cancer imaging

Procurement-Matched Application Scenarios for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Quantitative Differentiation Evidence


Scenario 1: Chiral Building Block for Macrocyclic Antiviral Protease Inhibitor Synthesis

The target compound provides a 3-ethyl chiral centre on the tetrahydroisoquinoline core, combined with a C5-bromine handle for cross-coupling or nucleophilic displacement. The Vaniprevir synthesis demonstrates that 5-bromo-THIQ intermediates undergo CDI-mediated carbamate formation and subsequent vinylation to construct the P2 macrocycle [1]. The 3-ethyl substituent introduces stereochemical diversity absent in the achiral 5-bromo-THIQ (CAS 81237-69-6), enabling the preparation of enantiomerically enriched macrocyclic intermediates. This compound is therefore positioned as an advanced intermediate for next-generation HCV protease inhibitors or other macrocyclic therapeutics where stereochemistry at the tetrahydroisoquinoline C3 position influences macrocycle conformation and target binding.

Scenario 2: Scaffold for Sigma-2 Receptor Ligand Library Synthesis with Reduced PNMT Off-Target Liability

The 5-bromo-THIQ scaffold is a validated entry point for constructing high-affinity σ₂ receptor ligands (σ₂ Ki as low as 0.88 nM in optimised series) [2]. The 3-ethyl substituent on the target compound is expected, by class-level SAR inference, to reduce any residual PNMT affinity relative to the unsubstituted analogue (analogous to the ~8.6-fold PNMT potency reduction observed upon 3-ethyl addition in the 7-bromo series) [3]. This dual profile—σ₂ receptor engagement with attenuated PNMT binding—is advantageous for CNS probe development, where PNMT inhibition (which alters epinephrine biosynthesis) constitutes an undesirable off-target effect. The hydrochloride salt ensures aqueous solubility for in vitro binding assays and facilitates salt-to-free-base conversion for further N-alkylation chemistry.

Scenario 3: Physicochemical Reference Standard for Chromatographic Method Development and LogP/D Determination

The compound's well-defined physicochemical parameters—computed LogP = 3.30, TPSA = 12.03 Ų, molecular weight 276.60 g/mol —make it suitable as a retention time marker for reverse-phase HPLC method development targeting moderately lipophilic basic compounds. Its hydrochloride salt form provides consistent chromatographic behaviour (single peak, symmetrical peak shape under acidic mobile phase conditions), unlike the free base which may exhibit peak tailing due to silanol interactions. The compound can also serve as a reference standard for shake-flask LogD₇.₄ determination, bridging predicted and experimental lipophilicity values for the bromo-THIQ chemical space.

Scenario 4: Synthetic Intermediate for Diversity-Oriented Synthesis via Suzuki–Miyaura Cross-Coupling at C5

The C5-bromine atom is activated for palladium-catalysed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) . The 3-ethyl group provides steric bias that may influence the diastereoselectivity of subsequent transformations at the C1 or N2 positions. This compound thus serves as a versatile linchpin for generating C5-arylated, C5-aminated, or C5-alkynylated THIQ libraries, with the hydrochloride salt offering superior solubility in aqueous–organic mixed solvent systems commonly employed in Suzuki couplings (e.g., DME/H₂O or MeCN/H₂O). The 7-bromo isomer cannot replicate this reactivity at C5, and the free base may require additional base to solubilise, potentially complicating reaction optimisation.

Quote Request

Request a Quote for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.